molecular formula C13H19ClN2O3 B1439913 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220037-62-6

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1439913
CAS No.: 1220037-62-6
M. Wt: 286.75 g/mol
InChI Key: MYTFEBLDDZODSK-UHFFFAOYSA-N
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Description

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and contains a nitrophenoxy group attached to the piperidine ring

Scientific Research Applications

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including its ability to interact with neurotransmitter receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is not specified in the retrieved data. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action.

Safety and Hazards

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is classified as an irritant . Proper safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride typically involves the following steps:

    Nitration of 4-methylphenol: The starting material, 4-methylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-2-nitrophenol.

    Etherification: The 4-methyl-2-nitrophenol is then reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or methanol.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3-[(4-Methyl-2-aminophenoxy)methyl]piperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation: 3-[(4-Carboxy-2-nitrophenoxy)methyl]piperidine.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Methyl-2-aminophenoxy)methyl]piperidine hydrochloride
  • 3-[(4-Methyl-2-nitrophenoxy)methyl]morpholine hydrochloride

Uniqueness

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the piperidine ring also imparts distinct properties compared to other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTFEBLDDZODSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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